molecular formula C17H16N4O B7495482 N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-3-carboxamide

N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-3-carboxamide

Katalognummer B7495482
Molekulargewicht: 292.33 g/mol
InChI-Schlüssel: OHVYXJBRYBEJBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-3-carboxamide, commonly known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine is a nucleoside that plays a crucial role in regulating various physiological processes, such as neurotransmission, cardiac function, and immune response. Adenosine receptors are classified into four subtypes, namely A1, A2A, A2B, and A3, which are expressed in different tissues and have distinct functions. Among these subtypes, the A1 receptor is widely distributed in the brain, heart, and kidney, and is involved in the regulation of sleep, pain, and blood pressure. DPCPX has been extensively studied as a pharmacological tool to investigate the role of the A1 receptor in various physiological and pathological conditions.

Wirkmechanismus

DPCPX acts as a competitive antagonist of the adenosine A1 receptor, which means that it binds to the receptor and blocks the binding of adenosine. The A1 receptor is a G protein-coupled receptor that is coupled to the inhibitory G protein (Gi), which inhibits the activity of adenylate cyclase and reduces the production of cyclic AMP (cAMP). Adenosine binding to the A1 receptor activates this inhibitory pathway and reduces the activity of the downstream signaling pathways that are regulated by cAMP. By blocking the adenosine binding, DPCPX prevents the activation of this inhibitory pathway and enhances the activity of the downstream signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of DPCPX depend on the specific tissues and signaling pathways that are regulated by the adenosine A1 receptor. In general, DPCPX can enhance the activity of the downstream signaling pathways that are regulated by cAMP, such as the protein kinase A (PKA) pathway, the phospholipase C (PLC) pathway, and the mitogen-activated protein kinase (MAPK) pathway. DPCPX can also modulate the activity of ion channels, such as the inwardly rectifying potassium (Kir) channels and the L-type calcium channels, which are regulated by the A1 receptor in different tissues.

Vorteile Und Einschränkungen Für Laborexperimente

DPCPX has several advantages as a pharmacological tool for studying the adenosine A1 receptor. Firstly, DPCPX is a highly selective antagonist of the A1 receptor, which means that it does not interact with other adenosine receptor subtypes or other receptors. This high selectivity allows researchers to specifically block the A1 receptor and investigate its downstream signaling pathways. Secondly, DPCPX has a well-established synthesis method and can be easily obtained in high purity. This availability allows for consistent and reproducible experiments. However, there are also some limitations of using DPCPX in lab experiments. Firstly, DPCPX has a relatively low potency compared to other A1 receptor antagonists, which means that higher concentrations may be required to achieve the desired pharmacological effects. Secondly, DPCPX has a relatively short half-life in vivo, which means that frequent dosing may be required to maintain the pharmacological effects.

Zukünftige Richtungen

There are several future directions for the research on DPCPX and the adenosine A1 receptor. Firstly, the role of the A1 receptor in various diseases, such as cancer, inflammation, and neurodegeneration, is still poorly understood, and further studies are needed to investigate the potential therapeutic applications of targeting this receptor. Secondly, the development of more potent and selective A1 receptor antagonists may enhance the pharmacological effects of blocking this receptor and improve the therapeutic potential. Thirdly, the identification of novel downstream signaling pathways that are regulated by the A1 receptor may provide new insights into the physiological and pathological functions of this receptor. Overall, the research on DPCPX and the adenosine A1 receptor has the potential to advance our understanding of the complex signaling networks that regulate various physiological processes and provide new avenues for drug discovery and development.

Synthesemethoden

The synthesis of DPCPX involves several steps, starting from the reaction of 3-chloropyridine with 2-amino-3,5-dimethylpyrazole to form 3-(2-amino-3,5-dimethylpyrazol-1-yl)pyridine. This intermediate is then reacted with 2-bromoacetophenone to yield N-(2-bromoacetyl)-3-(2-amino-3,5-dimethylpyrazol-1-yl)pyridine. The final step involves the reaction of this intermediate with ethyl isocyanate to form DPCPX. The overall yield of this synthesis is around 20%, and the purity of the final product can be achieved by recrystallization.

Wissenschaftliche Forschungsanwendungen

DPCPX has been widely used as a pharmacological tool to investigate the role of the adenosine A1 receptor in various physiological and pathological conditions. By selectively blocking the A1 receptor, DPCPX can modulate the downstream signaling pathways and physiological responses that are regulated by this receptor. For example, DPCPX has been used to study the role of the A1 receptor in regulating sleep-wake cycles, pain perception, and cardiovascular function. In addition, DPCPX has been used to investigate the potential therapeutic applications of targeting the A1 receptor in various diseases, such as ischemia-reperfusion injury, diabetes, and neurodegenerative disorders.

Eigenschaften

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-12-10-13(2)21(20-12)16-8-4-3-7-15(16)19-17(22)14-6-5-9-18-11-14/h3-11H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVYXJBRYBEJBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2NC(=O)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.